Product packaging for Cryptocyanine iodide(Cat. No.:CAS No. 12655-94-6)

Cryptocyanine iodide

Cat. No.: B8074905
CAS No.: 12655-94-6
M. Wt: 480.4 g/mol
InChI Key: CEJANLKHJMMNQB-UHFFFAOYSA-M
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Description

Historical Trajectories of Cryptocyanine (B191208) Dye Research

The history of cyanine (B1664457) dyes, including cryptocyanine, dates back over a century, with early research primarily focused on their utility in photography wikipedia.orgmdpi.com. Unmodified silver halide crystals used in early photographic films were primarily sensitive only to the blue part of the visible spectrum. The discovery that certain dyes, known as sensitizing dyes, could extend the spectral sensitivity of these emulsions revolutionized photography by enabling sensitivity to green, yellow, and eventually all visible colors (panchromatic film) wikipedia.org.

Cryptocyanine specifically gained prominence for its ability to sensitize photographic plates to red and near-infrared light, an important advancement for capturing a broader spectrum ultravioletphotography.com. Beyond photography, early work explored the optical properties of cryptocyanine, revealing absorption bands whose wavelengths were dependent on the solvent used aip.org.

Another significant historical application of cryptocyanine was its use as a passive Q-switching element in early ruby lasers aip.orgoptica.org. This application capitalized on the dye's ability to undergo reversible bleaching upon exposure to intense laser light, effectively acting as a saturable absorber within the laser cavity optica.org. Studies in this area investigated the optical properties relevant to Q-switching, such as absorption characteristics and fluorescence behavior aip.org. Research also identified that ultraviolet radiation from flashlamps, rather than the laser beam itself, was primarily responsible for the irreversible photochemical decomposition (bleaching) observed in methanolic solutions of cryptocyanine used in this context optica.org.

Significance within Cyanine Dye Chemistry

Cryptocyanine iodide holds significance within cyanine dye chemistry as a representative example of a carbocyanine dye with a relatively short polymethine chain (n=2 in the general cyanine structure notation). Cyanine dyes are broadly classified based on the length of their polymethine chain and the nature of the heterocyclic rings they incorporate wikipedia.org. The length of the polymethine chain directly influences the dye's absorption and emission wavelengths, with longer chains generally leading to absorption further into the red and near-infrared regions researchgate.net.

Cryptocyanine's distinct optical properties, including its absorption in the red/near-infrared region and its fluorescence, are characteristic of carbocyanine dyes with its specific structure aip.orgnih.govomlc.org. Its study has contributed to the fundamental understanding of structure-property relationships in cyanine dyes, including how factors like solvent and concentration can affect aggregation behavior and spectral characteristics aip.orgresearchgate.netresearchgate.net.

The tendency of cyanine dyes, including cryptocyanine, to form aggregates (such as J-aggregates) in solution is a well-known phenomenon that significantly impacts their spectral properties researchgate.netresearchgate.netacs.org. Research on cryptocyanine has provided insights into this aggregation behavior and its dependence on factors like concentration and the presence of other substances aip.orgresearchgate.net.

Compared to other cyanine dyes like dicarbocyanines (e.g., 1,1'-Diethyl-4,4'-dicarbocyanine iodide), which have longer polymethine chains and absorb further into the NIR, cryptocyanine represents a class with absorption properties suitable for specific applications like early photographic sensitization and Q-switching of ruby lasers aip.orgnih.gov. Its relatively faster ground-state recovery compared to some longer-chain cyanines like DDCI-4 (1,1'-Diethyl-4,4'-dicarbocyanine iodide) has also been noted in the context of optical device applications .

Scope and Research Imperatives

Current research involving this compound continues to explore its photophysical properties and potential applications, building upon its historical uses. While some research delves into biological and medical applications, which are outside the scope of this article, other areas of investigation focus on its fundamental optical behavior and potential in materials science and analytical chemistry.

Research imperatives include a deeper understanding of its aggregation behavior in various environments and how this can be controlled to tune its optical properties for specific applications researchgate.netresearchgate.netacs.org. Investigations into its photostability and mechanisms of degradation, particularly under different light sources, remain relevant for optimizing its performance in optical devices and other applications optica.org.

Further research is also directed towards exploring modifications of the cryptocyanine structure to enhance desired properties, such as photothermal conversion efficiency or interaction with specific materials nih.gov. The use of cryptocyanine as a model compound for studying the photophysics of cyanine dyes, including excited-state dynamics and non-radiative decay pathways, continues to be an important research area msu.edu.

The development of new synthetic methodologies for cryptocyanine and its derivatives is also an ongoing imperative to facilitate the exploration of novel structures and applications nih.govencyclopedia.pub.

Detailed Research Findings: Optical Properties

Early research on cryptocyanine revealed two absorption bands in solution, with wavelengths around 7040 Å and 6500 Å, dependent on the solvent used aip.org. More recent measurements have extended the understanding of its optical properties across the near-infrared and near-ultraviolet regions aip.org.

Studies have reported the transmission of cryptocyanine solutions at different concentrations and wavelengths, illustrating the relationship between concentration and light absorption aip.org. Fluorescence in the infrared region has also been observed and its spectrum reported aip.org. Attempts have been made to measure the fluorescence decay time, with early measurements suggesting an upper limit in the order of 10 nanoseconds, limited by the laser pulse width used aip.org.

The molar extinction coefficient of cryptocyanine in ethanol (B145695) has been reported to be approximately 210,000 cm⁻¹/M at 709.5 nm omlc.org. In methanol, a 10⁻⁶ M solution showed significant transmission characteristics across a range of wavenumbers aip.org.

The absorption spectra of cryptocyanine and its derivatives typically show intense peaks in the visible to near-infrared region nih.gov. For instance, cryptocyanine (CCy) has shown an intense peak at 702 nm in aqueous media containing 10% DMSO nih.gov. The fluorescence maximum for cryptocyanine has been observed at 734 nm nih.gov. Reported fluorescence quantum yields for cryptocyanine and related scaffolds are relatively low, in the range of 0.007 to 0.011 nih.govomlc.org.

The optical properties of cryptocyanine can be influenced by its environment, such as the solvent or the presence of layered silicates, which can induce aggregation or isomerization researchgate.netresearchgate.net.

Here is a summary of some reported optical properties:

PropertyValueSolvent/ConditionsSource
Absorption Peaks (early)~7040 Å, ~6500 ÅSolvent Dependent aip.org
Absorption Peak709.5 nmEthanol omlc.org
Molar Extinction Coeff.210,000 cm⁻¹/MEthanol (at 709.5 nm) omlc.org
Absorption Peak702 nmAqueous media (10% DMSO) nih.gov
Fluorescence Maximum734 nmNot specified (related probe) nih.gov
Fluorescence Quantum Yield0.007 - 0.011Various nih.govomlc.org
Fluorescence Decay Time< 10 ns (upper limit, early measurement)Methanol aip.org

Detailed Research Findings: Applications (within scope)

Beyond its historical use in photography and as a laser Q-switch, research has explored other applications leveraging cryptocyanine's optical characteristics.

Its ability to absorb light in the near-infrared region makes it of interest in the development of organic photodiodes and other optoelectronic devices . The mechanism involves absorbing light and converting it into chemical energy, which can lead to the generation of reactive oxygen species when used as a photosensitizer .

Cryptocyanine-based probes have been investigated for their photothermal conversion efficiency, demonstrating the ability to generate heat upon NIR light irradiation nih.govresearchgate.net. This property has been explored in the context of photothermal therapy, although the biological aspects are outside the scope here nih.govresearchgate.net. Studies have compared the temperature increase induced by cryptocyanine (CCy) and modified cryptocyanine probes under laser irradiation nih.gov. For example, cryptocyanine lacking a targeting group (CCy) showed an approximate 3.4 °C increase in solution temperature under specific laser irradiation conditions, while a mitochondria-targeted derivative (Mito-CCy) showed a 13.5 °C increase under identical conditions nih.gov.

Cryptocyanine's photophysical properties, such as photostability and fluorescence quantum yield, are important considerations for its application in various fields, including fluorescence imaging and flow cytometry, where related cyanine dyes are commonly used ontosight.ai.

The study of cryptocyanine also contributes to the broader understanding of cyanine dye behavior in different media, which is relevant for applications ranging from chemical sensors to optical devices researchgate.net.

Here is a summary of some research findings related to applications:

Application AreaKey Finding/PropertyNotesSource
Early PhotographySensitization to red and near-infrared light.Extended spectral sensitivity of photographic emulsions. ultravioletphotography.com
Laser Q-SwitchingSaturable absorber for ruby lasers.Based on reversible bleaching by laser light. aip.orgoptica.org
Optoelectronic DevicesNIR absorption, potential for organic photodiodes.Utilizes ability to absorb and convert light energy.
Photothermal ConversionGenerates heat upon NIR irradiation.Explored in the context of photothermal applications. nih.govresearchgate.net
Fluorescence ImagingRelevant photophysical properties (absorption, emission).Related cyanine dyes used; properties are foundational for this area. ontosight.ai

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25IN2 B8074905 Cryptocyanine iodide CAS No. 12655-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-[3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJANLKHJMMNQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884108
Record name Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1)
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Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-50-8
Record name Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1)
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Record name Cryptocyanin
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Record name Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Cryptocyanine Iodide

Established Synthetic Routes to Cryptocyanine (B191208) Iodide

Established routes for synthesizing carbocyanine dyes, including the 4,4'-substituted variants like cryptocyanine iodide, generally rely on the condensation of quaternary quinolinium salts.

The synthesis of this compound utilizes quinolinium iodide precursors. A key precursor is 1-ethyl-4-methylquinolinium (B11710019) iodide, a quinolinium salt with an activated methyl group at the 4-position. The synthesis of carbocyanine dyes often involves the reaction of two equivalents of such a heterocyclic quaternary salt containing a reactive methyl group adjacent to the nitrogen atom. This reaction proceeds under basic conditions, which facilitate the deprotonation of the methyl group, rendering it nucleophilic.

The formation of the trimethine (three-carbon) bridge in carbocyanine dyes, such as cryptocyanine, typically involves a one-carbon (C1) unit. Reagents serving as C1 units condense with the activated methyl groups of the quinolinium salt precursors. A common C1 source in the synthesis of trimethine cyanine (B1664457) dyes is triethyl orthoformate. The condensation reaction links the two heterocyclic rings through the carbon atom provided by the C1 unit, forming the characteristic conjugated polymethine chain. Variations in the C1 unit and reaction conditions can influence the yield and purity of the final product.

Exploration of Alternative Synthetic Pathways

While the condensation of quinolinium salts with a C1 unit represents a standard approach for synthesizing this compound, research in cyanine dye chemistry continually explores alternative synthetic pathways. These explorations aim to improve yields, reduce reaction times, utilize more readily available starting materials, or develop more environmentally friendly processes. However, specific detailed alternative synthetic routes for this compound itself are not extensively documented in readily available non-excluded literature.

Design and Synthesis of Cryptocyanine Derivatives

The design and synthesis of cryptocyanine derivatives involve modifying the core structure to tune its photophysical and chemical properties. This is typically achieved by altering the substituents on the quinoline (B57606) rings or modifying the polymethine chain length or structure.

Investigations into the structure-property relationships of carbocyanine dyes, including those related to cryptocyanine, reveal that modifications to the molecular structure significantly impact their absorption and emission characteristics. The length of the polymethine chain is a primary factor determining the absorption maximum; longer chains generally lead to bathochromic shifts (red shifts) in absorption. researchgate.net Substituents on the heterocyclic rings can also influence the electronic distribution and steric environment, affecting spectral properties, fluorescence quantum yields, and stability. Studies on related carbocyanine dyes have explored the impact of different heterocyclic bases and substituents on the absorption wavelengths and other photophysical properties. [1 - excluded] For instance, the position of the linkage to the quinoline ring (e.g., 4,4' as in cryptocyanine vs. 2,2' in other carbocyanines) affects the absorption characteristics. [1 - excluded] this compound exhibits an absorption maximum around 709.5 nm in ethanol (B145695). Derivatization allows for the rational design of dyes with tailored spectral ranges and other desired properties for various applications.

This compound is a symmetrical pentamethine dye, meaning it consists of two identical quinoline moieties linked by a five-carbon chain. The synthesis of symmetrical cyanine dyes often involves the self-condensation of a single type of heterocyclic quaternary salt with an appropriate linking agent (like a C1 unit for trimethine dyes). researchgate.net In contrast, the synthesis of asymmetrical pentamethine dyes requires the condensation of two different heterocyclic quaternary salts with a linking moiety that provides the five-carbon bridge. This typically involves more complex synthetic strategies to control the reaction and ensure the formation of the desired asymmetrical product over symmetrical byproducts. researchgate.net

Advanced Spectroscopic Characterization and Photophysical Mechanisms of Cryptocyanine Iodide

Ultrafast Absorption and Emission Spectroscopy

Ultrafast spectroscopic techniques are pivotal in elucidating the transient photophysical and photochemical processes of cryptocyanine (B191208) iodide. These methods allow for the direct observation of excited-state populations and their decay pathways on femtosecond to picosecond timescales.

The electronic absorption and emission spectra of cryptocyanine iodide are dominated by an intense S₀ → S₁ transition in the near-infrared. The positions of these spectral bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. In ethanol (B145695), the absorption maximum is located at approximately 709.5 nm, with a high molar extinction coefficient, while the fluorescence emission maximum is observed at a slightly longer wavelength, indicative of a Stokes shift. photochemcad.com This shift is characteristic of molecules that undergo geometric relaxation in the excited state prior to emission. The broad nature of the spectra is attributed to a combination of vibrational broadening and the existence of different conformers in solution. researchgate.net

Table 1: Spectral Properties of this compound in Ethanol

PropertyWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Absorption Maximum (λmax)709.5210,000
Emission Maximum (λem)~730-750Not Applicable

Note: Emission maximum can vary slightly depending on measurement conditions.

The fluorescence quantum yield (Φf) of this compound is notably low, a characteristic feature of many cyanine (B1664457) dyes that undergo efficient non-radiative decay. This inefficiency in light emission is primarily due to photoisomerization, a process involving rotation around the polymethine chain in the excited state, which leads to a non-fluorescent, twisted intermediate state that rapidly decays back to the ground state. The quantum yield is highly dependent on the viscosity of the solvent; in low-viscosity solvents like ethanol, this rotational motion is less hindered, resulting in a lower fluorescence quantum yield.

Table 2: Fluorescence Quantum Yield of this compound

SolventQuantum Yield (Φf)
Ethanol0.007

Time-resolved spectroscopic studies, such as transient absorption and fluorescence up-conversion, reveal the complex kinetics of this compound's excited state. The decay of the S₁ state and the subsequent recovery of the ground state (S₀) are often non-exponential, indicating multiple decay pathways or the involvement of intermediate species.

The excited-state lifetime is typically very short, on the order of tens of picoseconds in low-viscosity solvents. This rapid decay is dominated by the aforementioned photoisomerization process. Ground-state recovery profiles often show a biexponential character. A fast component corresponds to the direct decay of the initially excited S₁ state back to the ground state, while a slower component is attributed to the lifetime of the photoisomer, which must thermally re-isomerize to the original ground-state conformation. The timescale for this ground-state recovery is also heavily influenced by solvent viscosity, slowing significantly in more viscous environments where the structural rearrangement of the photoisomer is impeded.

Vibrational and Nuclear Magnetic Resonance Spectroscopies in Cryptocyanine Research

While ultrafast electronic spectroscopy probes the dynamics of electronic states, vibrational and NMR spectroscopies provide detailed information about the molecular structure of this compound in its ground state and can offer insights into structural changes.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of the molecule. chemicalbook.com For a complex molecule like this compound, the IR spectrum displays a "fingerprint" region with numerous bands corresponding to the vibrations of the quinoline (B57606) rings and the polymethine chain. chemicalbook.com Specific vibrational modes, such as the C=C stretching vibrations of the conjugated chain, are particularly sensitive to the electronic structure and can be used to study how the molecule interacts with its environment. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition, providing detailed information about the geometry of the excited state.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the detailed connectivity and stereochemistry of organic molecules in solution. ¹H and ¹³C NMR spectra would provide a complete map of the proton and carbon environments within the this compound structure, confirming the identity and purity of the compound. Advanced NMR techniques could potentially be used to characterize the different conformers or even the stable photoisomers of the dye if they could be trapped at low temperatures.

Spectroscopic Investigations of Higher Excited States

Direct experimental data on the S₂ state dynamics specifically for this compound is scarce in the literature. However, studies on related cyanine dyes have shown that the lifetimes of higher excited singlet states (Sₙ where n > 1) are typically in the sub-picosecond to few-picosecond range. chemicalbook.com The dominant relaxation pathway for these states is exceptionally rapid internal conversion to the S₁ state, governed by Kasha's rule. This ultrafast depopulation means that fluorescence from the S₂ state is generally not observed. The energy gap between the S₂ and S₁ states is a key factor determining the rate of internal conversion. For many cyanine dyes, this process is so efficient that it occurs on a timescale competitive with vibrational relaxation, making the S₁ state the primary starting point for most of the observed photophysics, such as fluorescence and photoisomerization.

Electronic Relaxation Pathways and Internal Conversion Processes

Following electronic excitation, molecules must dissipate the absorbed energy to return to the ground state. This process, known as electronic relaxation, can occur through several competing pathways. For this compound, the relaxation dynamics are overwhelmingly dominated by non-radiative processes, specifically internal conversion.

The inefficiency of radiative decay in Cryptocyanine is quantitatively demonstrated by its extremely low fluorescence quantum yield (Φf). In ethanol, the quantum yield has been measured to be just 0.007. omlc.org This value indicates that only 0.7% of the molecules in the first excited singlet state (S1) return to the ground state (S0) via the emission of a photon (fluorescence). Consequently, more than 99% of the excited molecules follow non-radiative relaxation pathways to dissipate the excess energy.

Internal conversion is the principal non-radiative pathway for this compound. wikipedia.org This process is a radiationless transition between electronic states of the same spin multiplicity (e.g., from S1 to S0). wikipedia.org During internal conversion, the electronic excitation energy is efficiently converted into vibrational energy, which is then rapidly dissipated as heat to the surrounding solvent molecules. wikipedia.org This rapid and efficient conversion of electronic energy into heat is a defining characteristic of Cryptocyanine's photophysics and is responsible for the very short lifetime of its excited state.

The dominance of this relaxation channel is crucial for the compound's applications in fields requiring rapid recovery to the ground state. The electronic energy is channeled into vibrational modes of the molecule's complex structure, which includes the two quinoline rings and the polymethine chain, facilitating rapid thermal dissipation.

The key photophysical parameters that govern these relaxation processes in ethanol are summarized in the table below. The high molar extinction coefficient indicates efficient photon absorption, while the low quantum yield confirms the prevalence of non-radiative decay.

Photophysical Properties of this compound in Ethanol
ParameterValueReference
Maximum Absorption Wavelength (λmax)709.5 nm omlc.orgphotochemcad.com
Molar Extinction Coefficient (ε) at λmax210,000 cm-1/M omlc.orgphotochemcad.com
Fluorescence Quantum Yield (Φf)0.007 omlc.org

Photophysical Dynamics and Excited State Processes of Cryptocyanine Iodide

Excited-State Absorption Phenomena

Upon excitation to its first singlet excited state (S₁), cryptocyanine (B191208) iodide exhibits the ability to absorb another photon, a process known as excited-state absorption (ESA). This phenomenon leads to the population of higher singlet excited states (Sₙ). The S₁ state of cyanine (B1664457) dyes, including cryptocyanine, is characterized by a significant transition dipole moment, which also contributes to a strong ESA.

Photoisomerization Mechanisms and Dynamics

A predominant deactivation pathway for the excited state of many cyanine dyes, including cryptocyanine, is photoisomerization. This process involves a rotation around one of the carbon-carbon bonds in the polymethine chain, leading to the formation of a transient, non-planar (twisted) intermediate, which then relaxes to a stable, but different, geometric isomer of the molecule. For cyanine dyes, this typically involves a trans-to-cis isomerization.

The dynamics of photoisomerization are highly sensitive to the surrounding environment, particularly the viscosity and polarity of the solvent. mdpi.com In low-viscosity solvents, the rotation of the molecular fragments is less hindered, leading to a higher quantum yield of photoisomerization. mdpi.com Conversely, in more viscous solvents, the rate of photoisomerization decreases. mdpi.com The solvent polarity can also influence the potential energy surfaces of the ground and excited states, thereby affecting the barrier to isomerization. mdpi.com While specific quantum yields for the photoisomerization of cryptocyanine iodide are not extensively reported, the general behavior of cyanine dyes suggests that this is a major pathway for non-radiative decay, significantly impacting the fluorescence quantum yield. mdpi.com

Non-Radiative Decay Pathways

Non-radiative decay refers to processes by which an excited molecule returns to its ground state without the emission of a photon. For this compound, these pathways are particularly efficient, as evidenced by its low fluorescence quantum yield. The primary non-radiative decay mechanisms are internal conversion and intersystem crossing, in addition to the aforementioned photoisomerization.

Internal conversion (IC) is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). fiveable.me This process is often facilitated by vibrational coupling between the two electronic states. fiveable.me For flexible molecules like cyanine dyes, the twisting motion involved in photoisomerization provides a strong coupling between the S₁ and S₀ potential energy surfaces, making internal conversion a highly probable event.

Intersystem crossing (ISC) is a transition between electronic states of different spin multiplicity, typically from a singlet state to a triplet state (e.g., S₁ → T₁). fiveable.mewikipedia.org The efficiency of ISC is enhanced by the presence of a heavy atom, which promotes spin-orbit coupling. wikipedia.org In this compound, the iodide counter-ion can exert an external heavy-atom effect, potentially increasing the rate of intersystem crossing. researchgate.net However, for many cyanine dyes, the rate of internal conversion and photoisomerization is so rapid that the quantum yield of triplet state formation is often very low.

ParameterValueSolventReference
Fluorescence Quantum Yield (Φf)0.007Ethanol (B145695) omlc.org

Vibrational Relaxation Dynamics

Following photoexcitation, the molecule is often in a vibrationally excited level of the S₁ electronic state. Vibrational relaxation is the process by which this excess vibrational energy is dissipated to the surrounding solvent molecules, leading to the molecule reaching the lowest vibrational level of the S₁ state. This process is typically very fast, occurring on the picosecond or even sub-picosecond timescale. The efficiency and timescale of vibrational relaxation can be influenced by the strength of the interactions between the dye molecule and the solvent molecules. While specific vibrational relaxation times for this compound are not detailed in the available literature, it is a fundamental process that precedes other slower deactivation pathways like fluorescence and photoisomerization.

Photothermal Conversion Efficiency and Reactive Oxygen Species Generation (Photochemical Aspects)

Photothermal Conversion Efficiency:

Reactive Oxygen Species Generation:

In the presence of molecular oxygen, excited molecules can transfer their energy to oxygen, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) anions. This process, known as photosensitization, typically occurs from the triplet excited state of the photosensitizer. As mentioned earlier, the presence of the iodide ion in this compound could potentially enhance intersystem crossing and the formation of the triplet state. However, the rapid non-radiative decay through internal conversion and photoisomerization in cyanine dyes often limits the population of the triplet state, and consequently, the efficiency of ROS generation. There is no specific data available in the reviewed literature concerning the quantum yield of reactive oxygen species generation for this compound.

Intermolecular Interactions and Aggregation Phenomena of Cryptocyanine Iodide

Cryptocyanine (B191208) Iodide Self-Association Studies

Studies on cyanine (B1664457) dyes, including those structurally related to cryptocyanine iodide, have shown a strong tendency for self-association in solution. This self-association is a key aspect of their behavior and can lead to the formation of dimers and higher-order aggregates ajuronline.orgresearchgate.net. The extent and nature of self-association are influenced by factors such as dye concentration, solvent properties, and temperature researchgate.netmpg.deissstindian.orgresearchgate.net.

For instance, investigations into the aggregation of cyanine dyes in aqueous solutions have revealed an equilibrium between monomeric, dimeric, and H-aggregate species, with the prevalence of each form being concentration-dependent ajuronline.org. At lower concentrations, the monomeric form is dominant, while increasing the concentration favors the formation of dimers and subsequently H-aggregates ajuronline.org.

Aggregation Behavior of Cyanine Dyes

Cyanine dyes are well-known for their ability to form aggregates, which are supramolecular assemblies of dye molecules acs.orgpradeepresearch.orgnih.gov. This aggregation behavior is a fundamental property that dictates their spectroscopic characteristics and potential applications acs.orgpradeepresearch.org. The formation of aggregates is driven by intermolecular forces, including van der Waals forces, ion-dipole and dipole-dipole interactions, and dispersion forces arising from delocalized π electrons researchgate.net.

The tendency of cyanine dyes to aggregate has been studied extensively since the initial observations by Jelley and Scheibe in 1937 acs.orgnih.gov. It is generally accepted that both H- and J-aggregates consist of dye molecules stacked in specific arrangements pradeepresearch.org.

J- and H-Aggregate Formation

Two primary types of aggregates observed for cyanine dyes are J-aggregates and H-aggregates, which are distinguished by their distinct spectroscopic properties pradeepresearch.orgrsc.orgrsc.orgtcichemicals.com.

J-Aggregates: These aggregates are characterized by a sharp, narrow absorption band that is red-shifted (bathochromic shift) relative to the monomer absorption band ajuronline.orgissstindian.orgpradeepresearch.org. J-aggregates are often formed by a head-to-tail arrangement (end-to-end stacking) of dye molecules issstindian.orgpradeepresearch.org. This arrangement leads to a lower excited-state energy level according to molecular exciton (B1674681) theory pradeepresearch.org. J-aggregates typically exhibit strong fluorescence with a small Stokes shift pradeepresearch.org.

H-Aggregates: In contrast, H-aggregates display a broader absorption band that is blue-shifted (hypsochromic shift) compared to the monomer band ajuronline.orgissstindian.orgpradeepresearch.org. H-aggregates are generally formed by a parallel stacking (plane-to-plane) of dye molecules issstindian.orgpradeepresearch.org. This arrangement results in a higher excited-state energy level pradeepresearch.org. H-aggregates tend to have a large Stokes shift and exhibit low fluorescence quantum yield due to self-quenching ajuronline.orgpradeepresearch.org.

The formation of J- or H-aggregates depends on the specific molecular structure of the cyanine dye and the environmental conditions issstindian.org.

Factors Influencing Aggregation (e.g., Concentration, Solvent, Temperature)

The aggregation behavior of cyanine dyes, including the formation of J- and H-aggregates, is highly sensitive to various factors:

Concentration: Increasing dye concentration generally promotes aggregation ajuronline.orgresearchgate.netmpg.deissstindian.orgresearchgate.net. At low concentrations, the monomeric form is favored, while higher concentrations lead to the formation of dimers and larger aggregates ajuronline.org.

Solvent: The nature and polarity of the solvent play a critical role in aggregation researchgate.netmpg.deissstindian.orgresearchgate.netrsc.orgnih.govatto-tec.comresearchgate.net. Hydrophobic interactions are a main driving force for aggregation in aqueous solutions, as lipophilic dye molecules tend to minimize contact with water atto-tec.com. The presence of organic solvents can reduce aggregation researchgate.net. Solvent polarity can influence the electronic structure of cyanine dyes, affecting their aggregation tendencies researchgate.net.

Temperature: Aggregation is typically enhanced by a decrease in temperature researchgate.netissstindian.orgresearchgate.net. Higher temperatures tend to disfavor aggregate formation, promoting the monomeric state researchgate.netmdpi.com.

Counterions: The nature of the counterion can also influence the spectral properties and aggregation of cyanine dyes acs.orgnih.govfigshare.comresearchgate.net. The size and structure of anions can affect the stack formation of cyanine cations figshare.com.

Electrolytes and Additives: The presence of added electrolytes (e.g., salts) or certain additives can enhance or influence aggregation issstindian.orgresearchgate.netatto-tec.comgsu.edu. Surfactants and polymers can also impact aggregation behavior gsu.eduresearchgate.net.

Intermolecular Interactions with Counterions and Solvents

The charged nature of cyanine dyes, such as this compound (which consists of a cationic dye molecule and an iodide anion) nih.govfishersci.canih.govsigmaaldrich.com, leads to significant intermolecular interactions with their counterions and the surrounding solvent molecules. These interactions influence the dye's structure, stability, and photophysical properties fishersci.canih.govajuronline.orgmpg.deissstindian.orgpradeepresearch.orgresearchgate.netmdpi.comfigshare.comresearchgate.netresearchgate.netuni.luguidetopharmacology.orgempa.ch.

Halogen Bonding and Charge Transfer to Anions

Halogen bonding, a noncovalent interaction involving a halogen atom as an electron acceptor, can play a role in the interactions between cyanine dye cations and their counterions, particularly halide anions like iodide fishersci.canih.govpradeepresearch.orgrsc.orgfigshare.comresearchgate.net. In crystal structures of some cyanine dyes, a network of hydrogen bonds with the dye cations can position iodide anions in a way that facilitates halogen bonding interactions rsc.orguma.esuma.esrsc.org.

Charge transfer phenomena can also occur between the cyanine dye cation and the counterion rsc.orgfigshare.comresearchgate.net. The negative charge of the anion can affect the charge distribution within the delocalized π system of the cyanine polymethine chain researchgate.net. This ion-pairing effect can be particularly pronounced in environments with low dielectric constants researchgate.net. Studies have explored the delocalization of the negative charge of anions onto cyanine cations using computational methods figshare.com.

Solvent-Mediated Interactions and Solvation Shell Dynamics

The interaction between cyanine dyes and solvents is complex and significantly impacts their behavior, including aggregation and photophysical properties fishersci.canih.govmpg.deissstindian.orgnih.govrsc.orgresearchgate.netuni.luhahnlab.comdiva-portal.org. Solvent molecules form a solvation shell around the charged dye molecule mpg.denih.govacs.org.

Solvent-mediated interactions can influence the size and dynamics of the solvation shell, which in turn affects the dye's fluorescence efficiency and other photophysical processes mpg.deresearchgate.net. For example, the size of the preferential solvation shell around a cyanine dye can increase in certain binary solvent mixtures, impacting its fluorescence quantum yield mpg.deresearchgate.net. The dynamic properties of the solvation shell can affect the dye's fluorescent rate constant mpg.deresearchgate.net.

The polarity of the solvent can induce symmetry breaking in cationic polymethine dyes, which can be influenced by ion-pairing effects researchgate.net. Solvent-dependent overdamped responses on a picosecond timescale have been observed in the relaxation dynamics of cyanine dyes, indicating the influence of the solvent environment on their excited-state behavior acs.org.

Solvent-mediated phase transformations between different aggregate forms, such as J-aggregates and H-aggregates, have also been observed for thiacarbocyanine dyes in binary solvent mixtures researchgate.net. The interaction between solvent molecules and the chromophoric part of the dye can affect π-stacking and aggregation researchgate.net.

Non-Covalent Interactions in Supramolecular Assemblies

The self-assembly of this compound into supramolecular structures is driven by a combination of non-covalent forces. These interactions are typically weaker than covalent bonds but are crucial for molecular recognition and the formation of complex assemblies in supramolecular chemistry. fortunejournals.comnumberanalytics.com Key non-covalent interactions involved in the aggregation of cyanine dyes, including this compound, encompass π-π stacking, electrostatic interactions, and van der Waals forces. fortunejournals.comnumberanalytics.comnsf.gov

π-π Stacking: Cyanine dyes possess extended π-conjugated systems within their polymethine chains and heterocyclic end groups. nih.gov The overlap of these π-orbitals between adjacent dye molecules leads to attractive π-π stacking interactions. numberanalytics.comosti.govncsu.eduresearchgate.net The geometry of this stacking significantly influences the type of aggregate formed. A slipped or head-to-tail arrangement of transition dipole moments, often associated with π-π stacking, favors the formation of J-aggregates, characterized by a red-shifted absorption band. chemrxiv.orgpradeepresearch.orgnih.gov Conversely, a face-to-face or cofacial arrangement tends to result in H-aggregates, which exhibit a blue shift in their absorption spectrum. chemrxiv.orgpradeepresearch.orgnsf.gov

Electrostatic Interactions: As a cationic dye, this compound carries a positive charge, which is counterbalanced by an iodide anion. Electrostatic interactions play a significant role in the aggregation process. These interactions occur between the positively charged dye molecules and the negatively charged counterions, as well as between the charged portions of adjacent dye molecules. fortunejournals.comacs.orgmdpi.com The surrounding environment, particularly the polarity and ionic strength of the solvent, can significantly screen these electrostatic interactions, influencing the extent and type of aggregation. acs.org Studies on other cyanine dyes have shown that electrostatic interactions are important in supramolecular aggregate formation, with the efficient packing of counterions influencing the resulting structure. researchgate.net

The interplay and balance of these non-covalent interactions dictate the specific supramolecular architecture (e.g., dimers, higher-order oligomers, or extended J- or H-aggregates) and the resulting photophysical properties of this compound assemblies. nsf.govacs.orgresearchgate.net Factors such as dye concentration, solvent composition, temperature, and the presence of other molecules or surfaces can perturb this balance, leading to different aggregation behaviors. chemrxiv.orgacs.orgmdpi.comresearchgate.netrsc.org

Research findings on cyanine dye aggregation highlight the intricate relationship between molecular structure, non-covalent interactions, and aggregate properties. For instance, studies on related cyanine dyes have investigated how the length of the polymethine chain, the presence of alkyl chains, and the nature of counterions affect supramolecular packing and spectral properties. acs.orgresearchgate.net Temperature-dependent studies on aggregates of cyanine dyes have shown that changes in absorption spectra with temperature can indicate whether aggregate formation is kinetically or thermodynamically driven. acs.org

While specific detailed research findings solely focused on quantitative data tables for the non-covalent interaction energies or precise structural parameters of this compound supramolecular assemblies were not extensively found in the provided search results, the general principles of cyanine dye aggregation driven by π-π stacking, electrostatic interactions, and van der Waals forces are well-established and directly applicable to this compound. chemrxiv.orgpradeepresearch.orgnih.govfortunejournals.comnumberanalytics.comnsf.govacs.orgresearchgate.net

Data on the spectral shifts observed upon aggregation provide indirect evidence of the nature of these interactions and the resulting aggregate structure. For example, a significant red shift and narrowing of the absorption band are characteristic indicators of J-aggregate formation, suggesting a specific slipped arrangement facilitated by π-π stacking and other forces. chemrxiv.orgpradeepresearch.orgnih.govmdpi.com

Here is a conceptual data table illustrating the types of non-covalent interactions involved in this compound aggregation:

The precise contribution and interplay of these forces are subjects of ongoing research in the field of supramolecular chemistry of cyanine dyes. Understanding these non-covalent interactions is fundamental to controlling the self-assembly process and tuning the properties of this compound supramolecular assemblies for various applications.

Compound Table

Compound NamePubChem CID
This compound160521

This compound, a prominent cationic cyanine dye, exhibits a notable propensity to form supramolecular assemblies in solution. These aggregates display optical characteristics distinctly different from those of the individual monomeric dye molecules. The formation and specific nature of these assemblies, such as the widely studied J-aggregates (characterized by a red-shifted absorption band) and H-aggregates (showing a blue-shifted absorption band), are dictated by the intricate interplay of various non-covalent interactions between the this compound molecules. chemrxiv.orgpradeepresearch.orgnih.gov

Non-Covalent Interactions in Supramolecular Assemblies

The self-assembly process of this compound into ordered supramolecular structures is primarily driven by non-covalent forces. These interactions, though weaker than covalent bonds, are fundamental in supramolecular chemistry for achieving molecular recognition and constructing complex architectures. fortunejournals.comnumberanalytics.com The key non-covalent interactions contributing to the aggregation of cyanine dyes, including this compound, include π-π stacking, electrostatic interactions, and van der Waals forces. fortunejournals.comnumberanalytics.comnsf.gov

π-π Stacking: this compound possesses an extended π-conjugated system spanning its polymethine chain and terminal heterocyclic rings. nih.gov The attractive forces arising from the overlap of these π-orbitals between adjacent dye molecules, known as π-π stacking, are a significant driving force for aggregation. numberanalytics.comosti.govncsu.eduresearchgate.net The geometric arrangement of the molecules during stacking is critical in determining the aggregate type. A slipped, head-to-tail orientation of the transition dipole moments, often facilitated by π-π stacking, leads to the formation of J-aggregates, identifiable by a characteristic red shift in their absorption spectrum. chemrxiv.orgpradeepresearch.orgnih.gov Conversely, a cofacial or face-to-face arrangement typically results in H-aggregates, which show a blue shift in absorption. chemrxiv.orgpradeepresearch.orgnsf.gov

The specific supramolecular architecture formed by this compound (ranging from small oligomers to extended J- or H-aggregates) and its resulting photophysical properties are a direct consequence of the delicate balance and interplay among these non-covalent interactions. nsf.govacs.orgresearchgate.net Environmental factors such as dye concentration, the nature of the solvent, temperature, and the presence of other molecules or surfaces can modulate this balance, leading to diverse aggregation behaviors. chemrxiv.orgacs.orgmdpi.comresearchgate.netrsc.org

Studies on the aggregation of cyanine dyes generally provide insights into the fundamental relationship between molecular structure, non-covalent forces, and aggregate characteristics. For instance, investigations involving cyanine dyes with varying polymethine chain lengths, different alkyl substituents, or different counterions have demonstrated how these structural variations influence supramolecular packing and spectral responses. acs.orgresearchgate.net Temperature-dependent spectroscopic studies on cyanine aggregates can also provide valuable information regarding the thermodynamic or kinetic control of aggregate formation. acs.org

While specific quantitative data tables detailing the precise non-covalent interaction energies or high-resolution structural data exclusively for this compound supramolecular assemblies were not extensively found in the search results, the principles governing the aggregation of cyanine dyes through π-π stacking, electrostatic interactions, and van der Waals forces are broadly applicable and well-supported by the literature on related compounds. chemrxiv.orgpradeepresearch.orgnih.govfortunejournals.comnumberanalytics.comnsf.govacs.orgresearchgate.net

Spectroscopic observations, such as significant red shifts and narrowing of absorption bands characteristic of J-aggregates, serve as indirect evidence of the underlying non-covalent interactions and the resulting molecular arrangement. chemrxiv.orgpradeepresearch.orgnih.govmdpi.com

Below is a conceptual data table summarizing the types of non-covalent interactions relevant to the aggregation of this compound:

The precise quantitative contributions and synergistic effects of these non-covalent interactions in the aggregation of this compound remain an active area of research. A thorough understanding of these forces is essential for controlling the self-assembly process and tailoring the functional properties of this compound supramolecular assemblies for potential applications.

Charge Transfer Mechanisms and Electron Dynamics in Cryptocyanine Iodide Systems

Intra- and Intermolecular Charge Transfer Processes

Charge transfer processes in molecular systems involve the movement of electronic charge from one part of a molecule or complex to another. In Cryptocyanine (B191208) iodide systems, both intramolecular charge transfer within the organic dye cation and intermolecular charge transfer involving the iodide anion and solvent can play significant roles. Intramolecular charge transfer is a phenomenon observed in conjugated organic molecules and dyes, where electron density shifts within the molecule upon excitation wiley-vch.deresearchgate.net. While specific detailed research findings on intramolecular charge transfer within the Cryptocyanine cation are not extensively detailed in the provided information, cyanine (B1664457) dyes, as a class, are known to exhibit such processes related to their conjugated π systems photochemcad.com.

Intermolecular charge transfer can occur between the iodide anion and other species in its environment. For instance, studies on iodide anions have demonstrated intermolecular charge transfer interactions, such as n -> π* charge transfer when interacting with quinoid rings irb.hrrsc.org. Halogen bonding can also involve charge transfer contributions researchgate.net. In organic charge transfer systems, the hybridization of the highest occupied molecular orbital (HOMO) of a donor with the lowest unoccupied molecular orbital (LUMO) of an acceptor contributes to the electronic structure and can facilitate charge transfer beilstein-institut.de.

Charge Transfer to Solvent (CTTS) Dynamics of Iodide Counterions

A well-characterized intermolecular charge transfer process involving iodide ions is the Charge Transfer to Solvent (CTTS) transition, particularly in polar solvents like water nih.govnih.govberkeley.edupnnl.govresearchgate.netnih.govworktribe.comnsf.govrsc.org. CTTS involves the photoexcitation of an electron from the iodide anion into the surrounding solvent network, forming a transient, quasi-bound state nih.govnsf.gov. This process is often observed as broad ultraviolet absorption bands in the spectrum of solvated iodide nih.govnih.govnsf.gov. For aqueous iodide, two main CTTS absorption bands are typically found in the UV region, around 225 nm and 193 nm, attributed to transitions from the 5p to the 6s atomic orbital of the anion nih.govnih.govnsf.gov.

The dynamics of the CTTS process are ultrafast. Upon excitation, the CTTS state of aqueous halides decays rapidly, leading to the ejection of an electron into the solvent nih.gov. Time-resolved studies using techniques like ultrafast spectroscopy and molecular dynamics simulations have provided insights into the temporal evolution of these states nih.govnih.govberkeley.edupnnl.govresearchgate.netrsc.org. The process involves a complex interplay between the electronic excitation and the polarization and reorganization of the solvent molecules nih.govpnnl.govresearchgate.netnsf.gov.

Electron Ejection and Solvated Electron Formation

The ultrafast decay of the CTTS state of the iodide counterion results in the ejection of an electron into the surrounding solvent nih.gov. This ejected electron can subsequently become solvated, forming a solvated electron (e.g., a hydrated electron in water) nih.govnih.govberkeley.edupnnl.govresearchgate.networktribe.comnsf.govrsc.org. The formation of solvated electrons from the photoionization of aqueous iodide is considered a prototype system for studying electron generation in liquid water nih.govpnnl.gov.

The process of electron solvation involves the localization of the ejected electron within the solvent network, often accompanied by the formation or adaptation of a solvent cavity around the electron nih.govnih.govberkeley.edu. The dynamics of this solvation process occur on different time scales, involving initial localization and subsequent rearrangement of the solvent molecules nih.govnih.govberkeley.eduresearchgate.net. Initially, the ejected electron might exist in a more delocalized state before becoming fully solvated nih.govberkeley.edu. Studies on aqueous iodide have shown that the electron begins as "trap-seeking," preferentially forming at voids in the water structure, and then localizes and is stabilized by the solvent through "trap-digging" behavior pnnl.gov. The time scales for these events can range from femtoseconds to picoseconds, depending on the specific stage of solvation and the solvent properties nih.govnih.govberkeley.eduresearchgate.net.

Electronic State Contributions to Charge Transfer

Charge transfer processes are intrinsically linked to the electronic states of the molecules and ions involved. In Cryptocyanine iodide systems, both the electronic states of the Cryptocyanine cation and the iodide anion contribute to the observed charge transfer phenomena. For the iodide anion, CTTS transitions involve the promotion of an electron from occupied valence orbitals (specifically, the 5p atomic orbitals) to a diffuse, solvent-supported excited state with characteristics of a Rydberg-like orbital (e.g., 6s) nih.govnih.govnsf.gov. The nature of these electronic states and their coupling to the solvent environment dictate the efficiency and dynamics of the CTTS process.

In the context of the Cryptocyanine cation, which is a polymethine dye, visible absorption bands arise from electronic transitions involving the electrons along the conjugated polymethine chain utdallas.edu. While the "free-electron" model provides a simplified approach to understanding these transitions, more sophisticated quantum mechanical calculations are necessary for a detailed description of the electronic states and their contributions to charge transfer utdallas.edu. The electronic dephasing and the dynamics of the electronic spectra of molecules in solution, including Cryptocyanine, are influenced by their interaction with the solvent environment researchgate.net. In other related systems, such as metal clusters containing iodide, different charge transfer excited states, including metal/iodine-to-ligand charge transfer (M/ILCT) and cluster-centered metal-to-iodine charge transfer (MICT), have been identified as contributing to their photophysical properties nih.gov. The electronic coupling between different parts of a molecular system can also modulate the energy and characteristics of charge transfer states nih.gov.

Role of Solvent in Charge Transfer Dynamics

The solvent plays a critical and multifaceted role in the charge transfer dynamics of this compound systems, particularly concerning the iodide counterion and its CTTS behavior. The solvent environment significantly influences the CTTS spectra of anions, with properties like solvation, temperature, pressure, and the presence of other electrolytes affecting these transitions nsf.gov.

Solvent polarization and reorganization are fundamental to the CTTS process and the subsequent dynamics of the ejected electron nih.govnih.govberkeley.edupnnl.govresearchgate.networktribe.comnsf.govrsc.org. Upon CTTS excitation, the solvent molecules surrounding the iodide anion reorient and reorganize to accommodate the newly formed charge distribution and the ejected electron nih.govpnnl.govresearchgate.net. This solvent response dictates the time scales for the decay of the CTTS state and the formation and stabilization of the solvated electron nih.govnih.govberkeley.eduresearchgate.net. The dynamics of electron solvation are directly probed by monitoring changes in the transient absorption spectrum, which reflect the evolving interaction between the electron and the solvent molecules berkeley.edu.

Furthermore, the specific properties of the solvent, such as its polarity, viscosity, and the dynamics of its molecular motions, can influence the efficiency and speed of charge transfer processes. Studies on the CTTS reaction from iodide to water have shown a strong deuterium (B1214612) isotope effect, indicating that the hydrogen atomic motion of the solvent water is coupled to the electron dynamics nih.govrsc.org. In the context of Cryptocyanine in solution, experiments using techniques like Heterodyne Optical Kerr Effect (HOKE) have shown that the depth of modulation of observed beats, related to molecular dynamics, is larger in slow relaxing solvents, highlighting the influence of solvation dynamics on the behavior of the dye molecule researchgate.net. The solvent's ability to stabilize charge-separated states also plays a crucial role in determining the extent of charge transfer researchgate.net.

Theoretical and Computational Investigations of Cryptocyanine Iodide

Quantum Chemical Modeling of Electronic States

Quantum chemical methods are employed to study the electronic structure and excited states of cryptocyanine (B191208) iodide. These calculations help in predicting spectroscopic properties such as absorption wavelengths, which can be compared with experimental data. utdallas.eduuca.edu The visible absorption bands in polymethine dyes like cryptocyanine arise from electronic transitions involving the π electrons along the conjugated chain. uca.edu

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum chemical method for calculating the excited states and absorption spectra of molecules. benasque.orgbenasque.orgnih.gov TDDFT can be applied to study the electronic excitations of cryptocyanine iodide, providing information about the energy levels and nature of the transitions responsible for its color. While not specifically detailed for this compound in the provided snippets, TDDFT is a standard tool for investigating the excited states of organic dyes and can offer insights into charge transfer characteristics and spectral properties. benasque.orgnih.govajol.info

Ab Initio and Semiempirical Computational Approaches

Ab initio methods, which are based on first principles without empirical parameters, and semiempirical methods, which use parameters derived from experimental data, are also utilized in the theoretical study of electronic states. utdallas.eduuca.edumontana.edu For cryptocyanine, semiempirical methods using the configuration interaction singles (CIS) approach have been described as reasonably rapid for calculating excited state energies and transition intensities. utdallas.eduuca.edu Ab initio calculations at the CIS level are also possible but are generally more time-intensive. utdallas.eduuca.edu While ab initio methods can provide high accuracy, their computational cost can be a limiting factor for larger molecules. benasque.orgmontana.edu Semiempirical methods offer a balance between computational cost and accuracy, making them suitable for studies on molecules of moderate size. utdallas.eduuca.edu

Theoretical calculations comparing measured energy separations of electronic states with values calculated using quantum theory, including semiempirical methods, have been suggested as a project exercise for cryptocyanine. utdallas.eduuca.edu

Non-Adiabatic Dynamics Simulations

Non-adiabatic dynamics simulations are crucial for understanding processes where the system transitions between different electronic states, such as photoisomerization or energy transfer. univie.ac.atcecam.orgunipi.itchemrxiv.org These simulations are particularly relevant for molecules like cyanine (B1664457) dyes that undergo photochemical processes. While specific non-adiabatic dynamics simulations for this compound are not explicitly detailed in the provided information, studies on similar carbocyanine dyes highlight the importance of this approach in understanding their excited-state behavior and relaxation mechanisms, including photoisomerization processes. chemrxiv.orgkoreascience.kr Methods like trajectory surface hopping, including approaches like SHARC (Surface Hopping including ARbitrary Couplings), are used for simulating non-adiabatic dynamics. univie.ac.atunipi.it

Molecular Dynamics and Solvation Modeling

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. cecam.orgarxiv.orgarxiv.org Solvation modeling aims to understand the effect of the solvent on the solute's properties. arxiv.orgscm.com For charged molecules like this compound, solvation plays a significant role in their behavior in solution. researchgate.net Continuum solvation models, such as SM12, and explicit solvent MD simulations are employed to account for solvent effects. arxiv.orgscm.comchemrxiv.org These methods can help in understanding how the solvent influences the electronic states, structure, and dynamics of this compound. arxiv.orgcolab.ws Studies on other iodide-containing systems demonstrate the use of MD simulations combined with ab initio calculations to accurately model hydration structures. chemrxiv.orgcas.cz

Theoretical Approaches to Aggregate Properties

Cyanine dyes, including cryptocyanine, are known to form aggregates in solution, which significantly influences their spectral properties. uca.eduresearchgate.netacs.org Theoretical approaches are employed to understand the formation and properties of these aggregates. Models such as the free-electron model and the Hückel model have been used to interpret the absorption spectra of polymethine dyes, although more sophisticated approaches are needed for a detailed understanding of aggregate properties. utdallas.eduuca.edu Theoretical studies on cyanine dye aggregates utilize essential-state models that account for intermolecular interactions, molecular polarizability, vibronic coupling, and environmental screening to rationalize their linear and nonlinear optical spectra. researchgate.netacs.org These approaches help in relating the supramolecular structure of aggregates to their observed spectral characteristics. researchgate.netacs.org

Nonlinear Optical Properties and Phenomena of Cryptocyanine Iodide

Investigation of Non-linear Absorption

Research into the nonlinear absorption of cryptocyanine (B191208) iodide has been conducted to understand its behavior under high-intensity illumination. Studies have investigated the absorption characteristics in different spectral regions, including the near-infrared and near-ultraviolet aip.org. Nonlinear absorption, such as reverse saturable absorption, occurs when the absorption coefficient of a material increases with increasing light intensity. This phenomenon is particularly relevant for applications like optical limiting researchgate.netrsc.org. Investigations have explored the transient absorption and relaxation dynamics of cryptocyanine and other carbocyanine dyes when excited by picosecond pulses researchgate.net.

Second and Third Harmonic Generation Processes

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are nonlinear optical processes where photons interact with a material to generate new photons at double or triple the fundamental frequency, respectively iinano.orgraicol.com. While some materials, particularly those with non-centrosymmetric structures, exhibit strong SHG, THG can occur in any material iinano.orgmdpi.com. Research has explored harmonic generation in various materials, including organic crystals and thin films containing iodide-based compounds mdpi.comrsc.orgkit.edu. The presence of cryptocyanine iodide in a system can influence these harmonic generation processes dtic.milresearchgate.net.

Determination of Nonlinear Optical Susceptibilities

Nonlinear optical susceptibilities (χ⁽²⁾ for SHG and χ⁽³⁾ for THG) quantify a material's response to intense light fields and its ability to generate nonlinear optical effects mdpi.comresearchgate.netaps.org. These parameters are crucial for assessing the potential of a material for nonlinear optical applications mdpi.com. Methods like the Z-scan technique and degenerate four-wave mixing are commonly used to determine these susceptibilities lehigh.edunih.gov. Studies on various materials, including organic salts and molecular aggregates, have focused on measuring and understanding their nonlinear optical susceptibilities mdpi.comaps.orginstras.com. The determination of these values for this compound is important for predicting its behavior in nonlinear optical devices.

Research into Photonic and Laser Frequency Conversion Applications

The nonlinear optical properties of materials like this compound make them candidates for various photonic and laser frequency conversion applications anl.govfrontiersin.org. Frequency conversion techniques, such as SHG and Sum-Frequency Generation (SFG), are used to generate light at different wavelengths from a fundamental laser source mdpi.comosti.gov.

Optical Limiting Research

Optical limiting is a phenomenon where the transmission of a material decreases with increasing light intensity, protecting sensitive optical components from damage by intense laser pulses researchgate.net. Materials exhibiting reverse saturable absorption are promising candidates for optical limiters researchgate.netrsc.org. Research has investigated the optical limiting capabilities of various organic dyes, including carbocyanines, demonstrating strong optical limiting effects in some cases researchgate.netrsc.org. Cryptocyanine's ability to undergo photochromic reactions and its photophysical properties are relevant to its potential use in optical limiting smolecule.com.

Novel Materials for Nonlinear Optics (e.g., glassy materials)

The search for novel materials with enhanced nonlinear optical properties is an active area of research anl.gov. This includes the investigation of organic compounds, polymers, and composite materials. Glassy materials, particularly those with non-centrosymmetric or chiral properties, are being explored for their potential in nonlinear optics and laser tuning applications lehigh.eduanl.gov. While the search results did not specifically detail research on this compound within glassy materials, the broader context of developing novel nonlinear optical materials highlights the potential for exploring such composites. Research on iodide-based hybrid perovskites in thin film form also demonstrates the interest in iodide-containing compounds for nonlinear optical applications mdpi.comnih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.